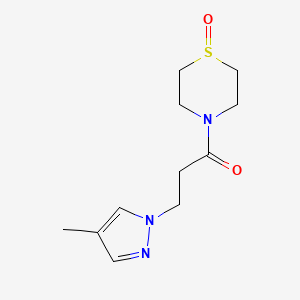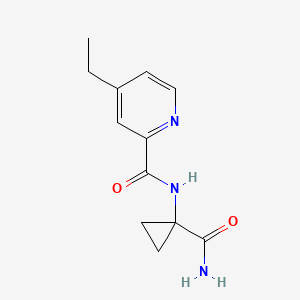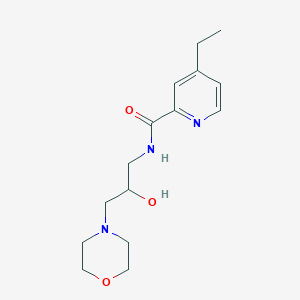![molecular formula C14H17N3O3 B6963939 methyl N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate](/img/structure/B6963939.png)
methyl N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate is a complex organic compound that features a carbamate group attached to a methoxyphenyl and a methylimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate typically involves the reaction of 3-methoxybenzylamine with methyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process where the reactants are mixed and passed through a heated reactor. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazole ring can be reduced to form a dihydroimidazole derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Methyl N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of methyl N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(p-methoxyphenyl)carbamate
- Methyl N-(3,4-dimethoxyphenyl)carbamate
- Methyl N-(2-methoxyphenyl)carbamate
Uniqueness
Methyl N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate is unique due to the presence of both the methoxyphenyl and methylimidazole moieties. This combination provides the compound with distinct chemical and biological properties that are not observed in other similar compounds. The imidazole ring, in particular, contributes to its potential as a versatile intermediate in organic synthesis and its potential biological activities.
Properties
IUPAC Name |
methyl N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-17-8-7-15-13(17)12(16-14(18)20-3)10-5-4-6-11(9-10)19-2/h4-9,12H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMZLBDSDTWUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC(=CC=C2)OC)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-fluoro-N-[(2-methylpyrazol-3-yl)methyl]-3-morpholin-4-ylsulfonylaniline](/img/structure/B6963860.png)
![4-fluoro-N-[3-(2-methoxy-4-azatricyclo[4.2.1.03,7]nonan-4-yl)-3-oxopropyl]benzamide](/img/structure/B6963862.png)
![N-[5-(2,2-dimethylpropyl)-2-methylpyrazol-3-yl]-1,3-thiazole-4-carboxamide](/img/structure/B6963871.png)
![N,N-dimethyl-5-[[(2-oxopiperidin-3-yl)carbamoylamino]methyl]oxolane-2-carboxamide](/img/structure/B6963879.png)
![2-[(4-Ethoxy-3,5-dimethoxyphenyl)methylamino]pyridine-4-carbonitrile](/img/structure/B6963884.png)


![[1-Oxo-1-(1-oxo-1,4-thiazinan-4-yl)-3-phenylpropan-2-yl]urea](/img/structure/B6963902.png)
![1-(1-methylimidazol-2-yl)-N-[(3-pyridin-2-ylphenyl)methyl]ethanamine](/img/structure/B6963912.png)
![N-[(4-bromo-2-morpholin-4-ylphenyl)methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6963919.png)

![1-(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-2-pyridin-3-yloxypropan-1-one](/img/structure/B6963935.png)

![(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(2-pyrazol-1-ylpyridin-4-yl)methanone](/img/structure/B6963937.png)
